

Application of 2-Hydroxychalcone in Photodynamic Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxychalcone

Cat. No.: B3028958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxychalcone, a derivative of the chalcone scaffold, has emerged as a promising photosensitizer for photodynamic therapy (PDT). This application note details its use, particularly in the context of antimicrobial applications, supported by quantitative data, experimental protocols, and mechanistic insights. While **2-hydroxychalcone** and its derivatives have also demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of signaling pathways like NF- κ B, their application as photosensitizers in anticancer PDT is a developing area of research.^{[1][2][3]} This document will focus on the well-documented antifungal photodynamic activity of **2-hydroxychalcone**.

Photodynamic therapy is a non-invasive therapeutic strategy that involves the activation of a photosensitizing agent with light of a specific wavelength. In the presence of oxygen, this activation leads to the generation of reactive oxygen species (ROS), which are highly cytotoxic and can induce cell death in the target pathogens or diseased cells.^{[4][5][6]} **2-Hydroxychalcone** has shown significant potential in this area, particularly against dermatophyte biofilms.^{[7][8]}

Mechanism of Action

The photodynamic efficacy of **2-hydroxychalcone** is primarily attributed to its ability to generate ROS upon photoexcitation.[7][8] The proposed mechanism involves the following key steps:

- **Photoexcitation:** Upon irradiation with light of an appropriate wavelength (e.g., blue LED), the **2-hydroxychalcone** molecule absorbs photons and transitions from its ground state to an excited singlet state.
- **Intersystem Crossing:** The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.
- **Energy and Electron Transfer:** The excited triplet state of **2-hydroxychalcone** can interact with molecular oxygen through two main pathways:
 - **Type II Reaction:** Transfer of energy to ground-state triplet oxygen to generate highly reactive singlet oxygen ($^1\text{O}_2$).
 - **Type I Reaction:** Transfer of an electron to molecular oxygen to produce superoxide anion (O_2^-), which can further lead to the formation of other ROS such as hydroxyl radicals ($\bullet\text{OH}$) and hydrogen peroxide (H_2O_2).
- **Cellular Damage and Death:** The generated ROS are highly reactive and can cause oxidative damage to various cellular components of the target organism, including lipids, proteins, and nucleic acids.[4][5][6] In fungi, this leads to cell wall collapse, membrane damage, and ultimately, cell death through mechanisms such as apoptosis and necrosis.[7][8] Furthermore, studies have indicated that **2-hydroxychalcone** may also interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the photodynamic application of **2-hydroxychalcone** against dermatophytes.

Table 1: Antifungal Activity of **2-Hydroxychalcone** (With and Without PDT)

Organism	Condition	Planktonic Cells MIC (mg/L)	Early-Stage Biofilm Inhibition (mg/L)	Mature Biofilm Inhibition (mg/L)
Trichophyton rubrum ATCC 28189	Dark	7.8	15.6	31.2
PDT	2	4	7.8	
Trichophyton rubrum ATCC MYA-4438	Dark	15.6	15.6	31.2
PDT	2	4	7.8	
T. mentagrophytes ATCC 11481	Dark	15.6	15.6	31.2
PDT	2	4	7.8	

MIC: Minimum Inhibitory Concentration Data extracted from a study on antifungal activity against dermatophytes.[\[7\]](#)

Table 2: Cytotoxicity of **2-Hydroxychalcone** on Human Keratinocytes (HaCaT cells)

Condition	IC50 (mg/L)	Selectivity Index (SI) vs. Planktonic Cells	Selectivity Index (SI) vs. Mature Biofilm
Dark	>125	>8	>4
PDT	77.45	38.72	9.92

IC50: Half-maximal inhibitory concentration SI: Selectivity Index (IC50 for HaCaT cells / MIC for fungi) A higher SI indicates greater selectivity for the fungal cells over human cells.[\[7\]](#)

Experimental Protocols

Protocol 1: In Vitro Antifungal Photodynamic Therapy Assay

Objective: To evaluate the efficacy of **2-hydroxychalcone**-mediated PDT against planktonic fungal cells and biofilms.

Materials:

- **2-hydroxychalcone**
- Fungal strains (e.g., *Trichophyton rubrum*, *Trichophyton mentagrophytes*)
- Appropriate fungal culture medium (e.g., RPMI-1640)
- 96-well microtiter plates
- Spectrophotometer
- LED light source (e.g., blue LED, 150 J/cm²)
- Cell viability assay reagent (e.g., XTT reduction assay)

Procedure:

- Preparation of Fungal Inoculum: Culture the fungal strains and prepare a standardized inoculum of planktonic cells (e.g., 10⁶ cells/mL) in the appropriate medium.
- Preparation of Biofilms (Optional): To assess activity against biofilms, cultivate the fungal inoculum in 96-well plates for a specified period to allow for the formation of early-stage or mature biofilms.
- Photosensitizer Incubation: Add serial dilutions of **2-hydroxychalcone** to the wells containing planktonic cells or pre-formed biofilms. Include appropriate controls (cells with no treatment, cells with light only, cells with **2-hydroxychalcone** only).

- **Incubation in the Dark:** Incubate the plates for a specific period (e.g., 1-4 hours) in the dark to allow for the uptake of the photosensitizer by the fungal cells.
- **Light Irradiation:** Expose the plates to a calibrated light source (e.g., blue LED) at a specific dose (e.g., 150 J/cm²). Keep a parallel set of plates in the dark to assess dark toxicity.
- **Post-Irradiation Incubation:** After irradiation, incubate the plates for a further period (e.g., 24-48 hours).
- **Viability Assessment:** Determine the viability of the fungal cells or biofilms using a suitable assay, such as the XTT reduction assay, by measuring the absorbance at the appropriate wavelength.
- **Data Analysis:** Calculate the percentage of viability inhibition compared to the untreated controls and determine the Minimum Inhibitory Concentration (MIC) or Minimum Biofilm Eradication Concentration (MBEC).

Protocol 2: Reactive Oxygen Species (ROS) Detection

Objective: To quantify the generation of intracellular ROS in fungal cells following **2-hydroxychalcone**-mediated PDT.

Materials:

- Fungal cells
- **2-hydroxychalcone**
- ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA)
- Phosphate-buffered saline (PBS)
- Fluorometer or fluorescence microscope
- LED light source

Procedure:

- Cell Preparation: Prepare a suspension of fungal cells in PBS.
- Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe (e.g., H₂DCFDA) in the dark for a specified time to allow for cellular uptake.
- Washing: Wash the cells with PBS to remove the excess probe.
- Treatment: Treat the probe-loaded cells with **2-hydroxychalcone**.
- Irradiation: Irradiate the cell suspension with the LED light source. Include control groups (no treatment, light only, **2-hydroxychalcone** only).
- Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Protocol 3: Apoptosis and Necrosis Assay

Objective: To differentiate between apoptotic and necrotic cell death in fungal cells induced by **2-hydroxychalcone**-mediated PDT.

Materials:

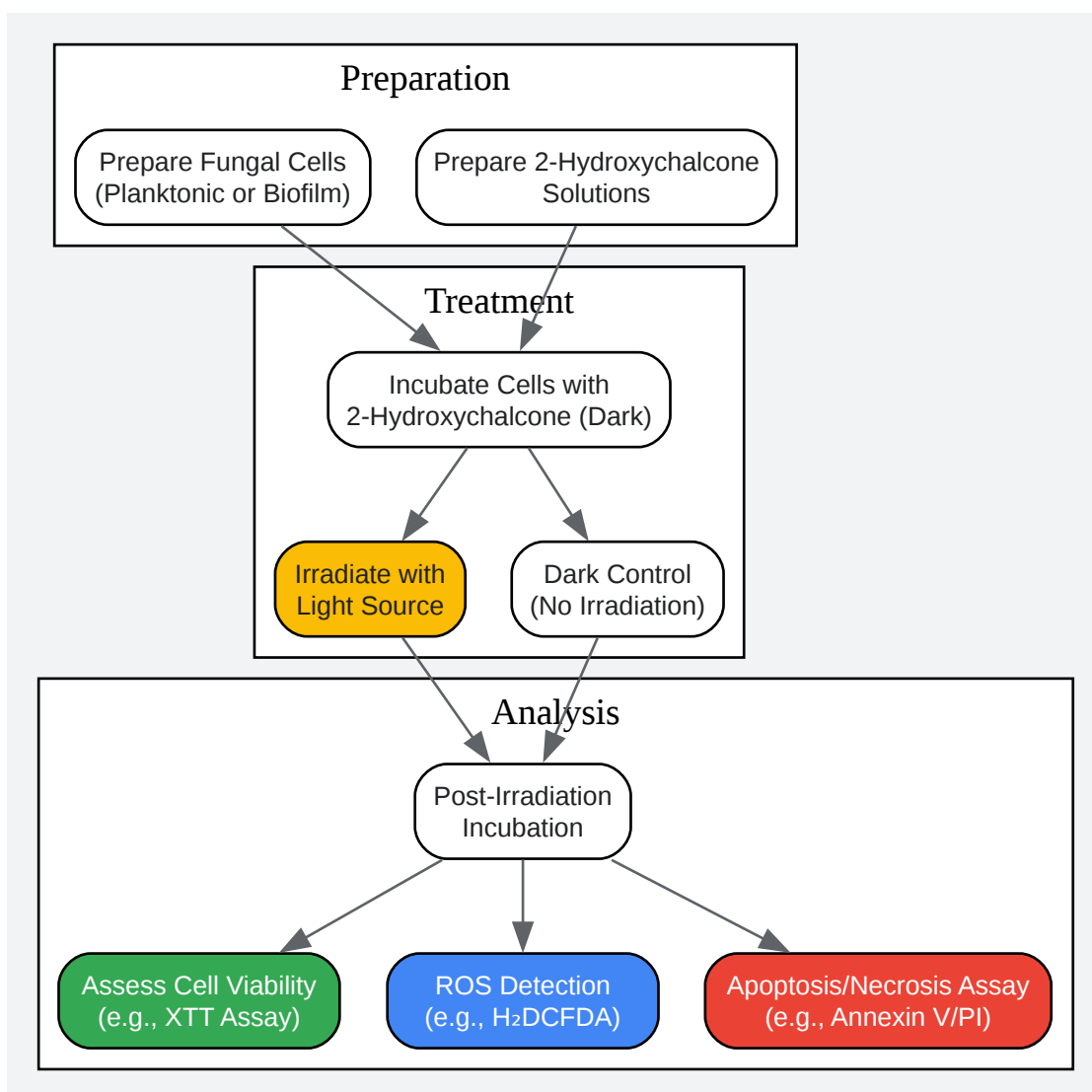
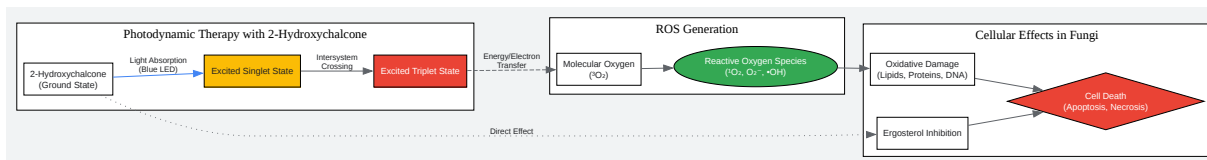
- Fungal cells
- **2-hydroxychalcone**
- Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
- Binding buffer
- Flow cytometer
- LED light source

Procedure:

- Treatment: Treat fungal cells with **2-hydroxychalcone** followed by light irradiation as described in Protocol 1.

- **Cell Harvesting and Washing:** After a post-irradiation incubation period, harvest the cells and wash them with PBS.
- **Staining:** Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's instructions.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.
 - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
 - Necrotic cells: Annexin V-FITC negative and PI positive.
- **Data Analysis:** Quantify the percentage of cells in each quadrant to determine the mode of cell death.

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF- κ B Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF- κ B Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
- To cite this document: BenchChem. [Application of 2-Hydroxychalcone in Photodynamic Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028958#application-of-2-hydroxychalcone-in-photodynamic-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com